molecular formula C17H22ClIN2 B12815217 4-Chloro-5-methylbenzene-1,2-diamine;1-iodo-2,3,4,5-tetramethylbenzene

4-Chloro-5-methylbenzene-1,2-diamine;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12815217
M. Wt: 416.7 g/mol
InChI Key: HZBOUCFELBYEFE-UHFFFAOYSA-N
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Description

4-Chloro-5-methylbenzene-1,2-diamine: and 1-iodo-2,3,4,5-tetramethylbenzene are aromatic compounds with distinct chemical structures and properties. 4-Chloro-5-methylbenzene-1,2-diamine is characterized by the presence of chlorine and methyl groups on a benzene ring, along with two amine groups. 1-iodo-2,3,4,5-tetramethylbenzene features an iodine atom and four methyl groups attached to a benzene ring. These compounds are used in various chemical reactions and have applications in scientific research.

Preparation Methods

4-Chloro-5-methylbenzene-1,2-diamine: can be synthesized through a multi-step process involving nitration, reduction, and halogenation reactions. The nitration of 4-chloro-5-methylbenzene produces a nitro compound, which is then reduced to form the corresponding amine. Halogenation of the amine yields 4-Chloro-5-methylbenzene-1,2-diamine .

1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction conditions typically involve heating the mixture to facilitate the substitution of a hydrogen atom with an iodine atom .

Chemical Reactions Analysis

4-Chloro-5-methylbenzene-1,2-diamine: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitroso compounds, nitro compounds, and substituted derivatives .

1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions due to the presence of the iodine atom, which can be replaced by other functional groups. Reagents such as sodium azide or potassium cyanide can be used for these substitutions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylbenzene-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through electrophilic aromatic substitution reactionsThis mechanism is essential for the synthesis of complex organic molecules .

Comparison with Similar Compounds

4-Chloro-5-methylbenzene-1,2-diamine: can be compared with other similar compounds such as 4-chloro-o-phenylenediamine and 4-methyl-o-phenylenediamine . These compounds share similar structures but differ in the position and type of substituents on the benzene ring. The presence of different substituents can influence the reactivity and applications of these compounds .

1-iodo-2,3,4,5-tetramethylbenzene: is similar to compounds like 2-chloro-4-iodo-1-methylbenzene and 1,2-diamino-3,5-dimethylbenzene . These compounds also contain halogen and methyl groups on a benzene ring, but their reactivity and applications may vary based on the specific substituents present .

Properties

Molecular Formula

C17H22ClIN2

Molecular Weight

416.7 g/mol

IUPAC Name

4-chloro-5-methylbenzene-1,2-diamine;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C7H9ClN2/c1-6-5-10(11)9(4)8(3)7(6)2;1-4-2-6(9)7(10)3-5(4)8/h5H,1-4H3;2-3H,9-10H2,1H3

InChI Key

HZBOUCFELBYEFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)N.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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